molecular formula C11H10F2O2 B1454438 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 1337845-18-7

4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1454438
CAS No.: 1337845-18-7
M. Wt: 212.19 g/mol
InChI Key: LMYYHHJSSVAMGQ-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one is a chemical compound that features a difluoroethoxy group attached to an indanone core

Preparation Methods

The synthesis of 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one typically involves the introduction of the difluoroethoxy group to the indanone core. One common method is through the reaction of 2,3-dihydro-1H-inden-1-one with a difluoroethoxy reagent under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction . Industrial production methods may involve optimized reaction conditions and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and specificity to these targets, influencing various biological pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(2,2-Difluoroethoxy)-2,3-dihydro-1H-inden-1-one include other indanone derivatives and difluoroethoxy-substituted compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example:

The uniqueness of this compound lies in its combination of the difluoroethoxy group and the indanone core, which imparts specific chemical and biological properties .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)6-15-10-3-1-2-7-8(10)4-5-9(7)14/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYYHHJSSVAMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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